Hexaamminecobalt(III) chloride

Overview

Description

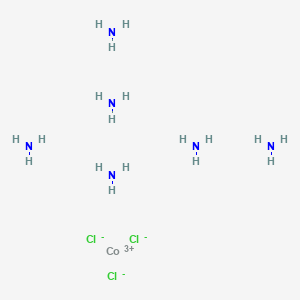

Hexaamminecobalt(III) chloride is a chemical compound with the formula [Co(NH3)6]Cl3 . It is the chloride salt of the coordination complex [Co(NH3)6]3+, which is considered an archetypal “Werner complex”, named after the pioneer of coordination chemistry, Alfred Werner . This compound is a component of structural biology methods, especially for DNA or RNA, where the positive ions stabilize the tertiary structure of the phosphate backbone, which favors to solve their structure by X-ray crystallography .

Synthesis Analysis

Hexaamminecobalt(III) chloride is prepared by the recrystallization process . Since cobalt is a transition metal, it has various oxidation states. The oxidation state of cobalt in hydrated cobalt(II) chloride is +2. Therefore, hydrogen peroxide, an oxidizing agent, is added to oxidize the cobalt(II) into cobalt(III) as the oxidation state in hexaamminecobalt(III) chloride is +3 . Decolorizing charcoal is added as a catalyst .

Molecular Structure Analysis

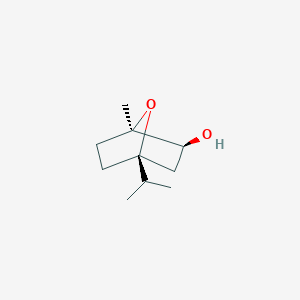

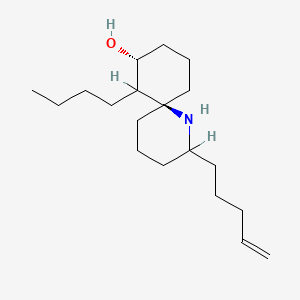

The cation itself is a metal ammine complex with six ammonia ligands attached to the cobalt(III) ion . [Co(NH3)6]3+ is diamagnetic, with a low-spin 3d6 octahedral Co(III) center . The cation obeys the 18-electron rule and is considered to be a classic example of an exchange inert metal complex .

Chemical Reactions Analysis

Upon heating, hexaamminecobalt(III) begins to lose some of its ammine ligands, eventually producing a stronger oxidant . The chloride ions in [Co(NH3)6]Cl3 can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding [Co(NH3)6]X3 derivative .

Physical And Chemical Properties Analysis

The molecular weight of Hexaamminecobalt(III) chloride is 267.47 g/mol . It appears as yellow or orange crystals . It is soluble in water .

Scientific Research Applications

Microbial Activities

Hexaamminecobalt(III) chloride has been studied for its antimicrobial properties . Research indicates that it can be effective against various strains of bacteria, including Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents that could help address the growing issue of antibiotic resistance.

Structural Biology

In the realm of structural biology, Hexaamminecobalt(III) chloride is used to stabilize the tertiary structure of DNA and RNA. The positive ions of the compound interact with the phosphate backbone, facilitating the resolution of their structure through X-ray crystallography . This application is crucial for understanding the molecular structure of nucleic acids.

Catalysis

Hexaamminecobalt(III) chloride serves as a starting material for the synthesis of Co-based nanomaterials . These materials are utilized in catalysis, which is essential for speeding up chemical reactions in various industrial processes .

Dielectrics

The compound is also involved in the creation of materials with dielectric properties. These materials are important in the field of electronics, as they influence the storage and dissipation of electric and magnetic energy .

Renewable Energy Conversion Devices

Another application of Hexaamminecobalt(III) chloride is in the development of renewable energy conversion devices. This includes the synthesis of materials that can be used in solar cells, fuel cells, and other devices that convert one form of energy into another more usable form .

DNA Condensation Studies

Hexaamminecobalt(III) chloride is suitable for DNA condensation studies. It can induce transitions of DNA from B to A or Z forms, which is significant for understanding DNA behavior under various conditions .

Nucleic Acid Crystal Growth

The compound aids in the induction of nucleic acid crystal growth. This is particularly important for researchers who are trying to crystallize nucleic acids for structural analysis .

Preparation of Ligation Buffer

Lastly, Hexaamminecobalt(III) chloride is used in the preparation of ligation buffers. These buffers are essential for molecular biology experiments, such as DNA cloning, where DNA fragments are joined together .

Mechanism of Action

Target of Action

Hexaamminecobalt(III) chloride, with the formula [Co(NH3)6]Cl3, is a coordination complex where a cobalt(III) ion is surrounded by six ammonia ligands . This compound is known to interact with DNA or RNA, where the positive ions stabilize the tertiary structure of the phosphate backbone . This interaction is crucial in structural biology methods, especially in solving their structure by X-ray crystallography .

Mode of Action

The mode of action of Hexaamminecobalt(III) chloride is primarily through its interaction with its targets. The compound forms a coordination complex where the cobalt(III) ion is surrounded by six ammonia ligands . This complex can interact with DNA or RNA, stabilizing the tertiary structure of the phosphate backbone . This interaction is crucial for the compound’s role in structural biology methods .

Pharmacokinetics

It is known that the compound is soluble in water and ammonia , which could influence its absorption and distribution in the body

Result of Action

Hexaamminecobalt(III) chloride has been found to have a potent inhibitory effect on glucose-induced insulin secretion from pancreatic islets . In addition, it has been shown to have antimicrobial activities, with potent effects against different strains of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Action Environment

The action of Hexaamminecobalt(III) chloride can be influenced by environmental factors. For instance, the compound begins to lose some of its ammine ligands upon heating, eventually producing a stronger oxidant . Moreover, the chloride ions in [Co(NH3)6]Cl3 can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding [Co(NH3)6]X3 derivative . These reactions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Hexaamminecobalt(III) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant papers on Hexaamminecobalt(III) chloride have been analyzed to provide this comprehensive report .

properties

IUPAC Name |

azane;cobalt(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGZYGSWFSYFI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CoH18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Hexaminecobalt(III) trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hexaamminecobalt(III) chloride | |

CAS RN |

10534-89-1 | |

| Record name | Hexaamminecobalt trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAAMINECOBALT TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)